molecular formula C24H25N3O7 B2699657 Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899942-96-2

Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2699657
CAS No.: 899942-96-2
M. Wt: 467.478
InChI Key: BWIMFXHIXVWQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic pyridazine derivative featuring a complex substitution pattern. Its structure comprises a pyridazine core substituted with an o-tolyl group at position 1, an ethoxy-linked 3,4-dimethoxyphenylamide moiety at position 4, and an ethyl ester at position 2. Its structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzyme interactions or receptor binding .

Properties

IUPAC Name

ethyl 4-[2-(3,4-dimethoxyanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O7/c1-5-33-24(30)23-20(13-22(29)27(26-23)17-9-7-6-8-15(17)2)34-14-21(28)25-16-10-11-18(31-3)19(12-16)32-4/h6-13H,5,14H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIMFXHIXVWQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the pyridazine class. This compound is notable for its intricate structure, which includes various functional groups that may contribute to its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N3O7C_{23}H_{23}N_{3}O_{7}, with a molecular weight of 453.4 g/mol. The compound features a pyridazine core, which is often associated with various pharmacological activities. The presence of methoxy groups and an ethoxy moiety enhances its solubility and potential interactions with biological targets .

Anticancer Activity

Preliminary studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation .

Table 1: Summary of Anticancer Activity of Similar Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BA5497.5Cell cycle arrest
Compound CHepG26.0ROS generation

Antimicrobial Activity

The antimicrobial properties of related pyridazine derivatives have been explored extensively. Some studies suggest that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism generally involves disruption of bacterial cell walls or interference with metabolic pathways .

Table 2: Antimicrobial Activity Overview

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Compound DStaphylococcus aureus15
Compound EEscherichia coli12
Compound FPseudomonas aeruginosa10

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of a similar compound on the proliferation of MGC-803 gastric cancer cells. Results showed significant inhibition of cell growth with an IC50 value of approximately 6 μM. The compound induced apoptosis through mitochondrial pathways, evidenced by increased intracellular calcium levels and reactive oxygen species (ROS) production .
  • Case Study on Antimicrobial Effects : Another research focused on the antimicrobial efficacy of pyridazine derivatives against various bacterial strains. The study reported that certain derivatives exhibited notable antibacterial activity, particularly against Staphylococcus aureus, with a zone of inhibition measuring up to 15 mm .

Scientific Research Applications

Structural Features

The compound features a dihydropyridazine core with various functional groups that contribute to its biological activity. The presence of methoxy groups and an ethoxycarbonyl moiety enhances its solubility and reactivity.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. The mechanism of action often involves the inhibition of critical signaling pathways associated with cell proliferation and survival.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The results indicated promising IC50 values, suggesting potent activity against these cancer types.

CompoundCell LineIC50 (μM)
1HCT-1161.36
2HCT-1162.34
3MDA-MB-2316.67
4MDA-MB-23116.03

The low IC50 values indicate that structural modifications can enhance anticancer activity significantly, particularly through specific functional group interactions with cellular targets.

Antibacterial Activity

In addition to anticancer properties, derivatives of this compound have demonstrated antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is often measured by the zone of inhibition in agar diffusion tests.

Case Study: Antibacterial Efficacy

Research focused on the antibacterial properties of related compounds showed promising results:

CompoundPathogenZone of Inhibition (mm)
AStaphylococcus aureus12
BEscherichia coli11

These findings suggest that specific structural features contribute to antibacterial efficacy, making these compounds potential candidates for further development as antimicrobial agents.

Neuroprotective Effects

Emerging research indicates that this compound may also possess neuroprotective properties. Studies have suggested that it could mitigate oxidative stress and inflammation in neuronal cells, providing a potential therapeutic avenue for neurodegenerative diseases.

Synthesis Pathways

The synthesis of Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. Key steps include:

  • Formation of the dihydropyridazine core.
  • Functionalization with methoxy and ethoxycarbonyl groups.
  • Final coupling reactions to introduce aromatic amines.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound participates in diverse chemical transformations due to its functional groups:

Nucleophilic Substitution

  • Ester Hydrolysis : The ethyl ester group undergoes hydrolysis under acidic/basic conditions to yield carboxylic acids.

  • Amino Group Reactivity : The arylamino group (3,4-dimethoxyphenylamino) can act as a nucleophile in substitution reactions.

Cyclization Reactions

  • Pyridazine Formation : The 1,6-dihydropyridazine core arises from cyclization of α,β-unsaturated ketones with hydrazine derivatives .

  • Thiazole Formation : Thiosemicarbazones react with α-bromoketones to form thiazole rings via cyclization .

Coupling Reactions

  • Amide Bond Formation : The carboxylate ester can undergo coupling with amines or alcohols using reagents like EDC/NHS.

Reactivity and Functional Group Interactions

Functional GroupReaction TypeExample Conditions
Ethyl EsterHydrolysisAcidic/basic aqueous solutions
Arylamino GroupNucleophilic SubstitutionAlkylation (e.g., R-X)
Carbonyl GroupsMichael AdditionNucleophilic attack
Pyridazine CoreElectrophilic SubstitutionHalogenation, nitration

Analytical and Structural Insights

  • NMR Analysis : Key signals include NH protons (δ 10–12 ppm), ester methylene (δ 4.3–4.7 ppm), and aromatic protons (δ 6.9–7.8 ppm) .

  • Mass Spectrometry : Molecular ion peaks confirm the molecular formula (e.g., m/z 1252 for a related thienothiophene derivative) .

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Target Compound Compound A
Pyridazine substitution 1-(o-tolyl), 4-(ethoxy-linked amide), ethyl ester 1-(p-tolyl), 4-(ethoxy-linked amide), ethyl ester
Phenyl substituents 3,4-dimethoxy 4-ethoxy
Steric effects High (ortho-methyl) Moderate (para-methyl)

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of this compound?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to resolve substituent connectivity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography (if crystalline) provides absolute stereochemical data .
  • Key Considerations : Compare experimental NMR shifts with computational predictions (e.g., DFT) to validate assignments .

Q. What synthetic strategies are employed for dihydropyridazine derivatives with similar substitution patterns?

  • Methodology : Multi-component reactions (MCRs) under reflux conditions (e.g., ethanol, 80°C) using ethyl glyoxylate as a building block. Palladium-catalyzed cyclization or nucleophilic substitution reactions (e.g., amine-oxo coupling) can introduce the 3,4-dimethoxyphenylamino moiety .
  • Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry of reagents (e.g., 1.2 equivalents of o-tolylamine) to minimize side products .

Q. How can purity and stability be assessed under experimental storage conditions?

  • Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to quantify purity (>95%). Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS identify degradation products (e.g., hydrolysis of ester groups) .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and predicted structural data?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G** basis set) to optimize geometry and compare with X-ray crystallographic data. Analyze Hirshfeld surfaces to identify non-covalent interactions (e.g., π-π stacking of o-tolyl groups) that may cause deviations .
  • Case Study : A 2021 study on analogous dihydropyridazines showed that van der Waals corrections improve agreement between DFT and crystallographic bond lengths .

Q. What strategies mitigate low yields in the synthesis of the 1,6-dihydropyridazine core?

  • Methodology : Screen Lewis acid catalysts (e.g., ZnCl₂, FeCl₃) to enhance cyclization efficiency. Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and byproduct formation. Solvent polarity (e.g., DMF vs. THF) significantly impacts enolate intermediate stability .

Q. How can substituent electronic effects (e.g., 3,4-dimethoxy groups) be probed for reactivity in catalytic applications?

  • Methodology : Conduct Hammett studies by synthesizing analogs with electron-donating/withdrawing groups. Electrochemical methods (cyclic voltammetry) measure oxidation potentials linked to methoxy group donation. Correlate results with catalytic activity in model reactions (e.g., Suzuki coupling) .

Q. What in silico approaches predict biological target engagement (e.g., kinase inhibition)?

  • Methodology : Dock the compound into kinase active sites (e.g., CDK2) using AutoDock Vina. Molecular dynamics simulations (100 ns, AMBER force field) assess binding mode stability. Validate predictions with enzymatic assays (IC₅₀ determination) .

Data Contradiction Analysis

Q. How to address conflicting NMR data for diastereotopic protons in the dihydropyridazine ring?

  • Resolution : Use variable-temperature NMR (VT-NMR) to distinguish dynamic effects from true diastereotopicity. At low temperatures (<−40°C), splitting patterns resolve due to slowed ring puckering .

Q. Why do X-ray and DFT bond lengths differ for the carbonyl groups?

  • Analysis : Crystallographic thermal motion (B factors) may artificially elongate bonds. Apply QTAIM (Quantum Theory of Atoms in Molecules) to DFT electron density maps to confirm covalent vs. electrostatic contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.